molecular formula C8H13NO B077700 Octahydro-1h-isoindol-1-one CAS No. 10479-68-2

Octahydro-1h-isoindol-1-one

Cat. No. B077700
CAS RN: 10479-68-2
M. Wt: 139.19 g/mol
InChI Key: JKYNCKNIVHDOKU-BQBZGAKWSA-N
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Description

Octahydro-1H-isoindol-1-one, also known as tetrahydroisoquinoline, is a heterocyclic organic compound with the molecular formula C9H11NO. It is found in various natural products, including alkaloids and biogenic amines, and has a wide range of applications in scientific research. In

Scientific Research Applications

  • Synthesis and Pharmaceutical Application : Vali et al. (2012) developed a method for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid, a key starting material for the synthesis of Perindopril and Trandolapril, using HPLC with a refractive index detector. This method is useful for quality control in pharmaceutical production (Vali et al., 2012).

  • Chemical Structure Analysis : Shang et al. (2012) studied the crystal structure of a compound including the octahydro-1H-isoindole ring, providing insights into its stereochemistry and conformation (Shang et al., 2012).

  • Hydrogen Storage Applications : Yang et al. (2018) reported on 1-methylindole, which upon hydrogenation forms octahydro-1-methylindole. This compound was studied for reversible onboard hydrogen storage, highlighting its potential in energy applications (Yang et al., 2018).

  • Synthesis of Aza-Tricyclic Framework : Gouse et al. (2019) developed a method for synthesizing octahydro-1H-cyclopenta[cd]isoindole, demonstrating the compound's utility in constructing complex organic structures (Gouse et al., 2019).

  • Stereochemistry and Conformational Analysis : Mistryukov (1965) investigated the reduction of cis-octahydro-4H-1-pyrindin-4-one, related to octahydro-1H-isoindol-1-one, providing insights into the stereochemistry and possible rearrangements in this class of compounds (Mistryukov, 1965).

Safety and Hazards

According to the available data, Octahydro-1h-isoindol-1-one has been classified with the signal word “Warning”. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Octahydro-1h-isoindol-1-one involves a multi-step reaction process starting from commercially available starting materials. The key steps involve the formation of a cyclic intermediate followed by reduction and cyclization to form the final product.", "Starting Materials": ["Cyclohexanone", "Ammonium acetate", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethanol"], "Reaction": [ { "Step 1": "Cyclohexanone is reacted with ammonium acetate and hydrazine hydrate in acetic acid to form the intermediate 2-amino-3-cyclohexenone." }, { "Step 2": "The intermediate is then reduced using sodium borohydride in methanol to form 2-amino-3-cyclohexanol." }, { "Step 3": "The amino alcohol is then cyclized using sodium hydroxide in ethanol to form Octahydro-1h-isoindol-1-one." } ] }

CAS RN

10479-68-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one

InChI

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1

InChI Key

JKYNCKNIVHDOKU-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CNC2=O

SMILES

C1CCC2C(C1)CNC2=O

Canonical SMILES

C1CCC2C(C1)CNC2=O

Other CAS RN

2555-11-5
10479-68-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7 g of (3aRS,4RS,7aSR)-2-benzyl-7,7-dimethoxy -4-(2-methoxyphenyl)-4-perhydroisoindolol in 70 cm3 of dry dichloromethane are added 6.5 cm3 of triethylamine and 6.5 cm3 of trifluoroacetic acid. After stirring for 3 hours at room temperature, the reaction mixture, cooled to +5° C., is basified with 50 cm3 of 1N sodium hydroxide. The organic phase is separated out, washed with water, dried over magnesium sulphate and then concentrated to dryness under reduced pressure (2.7 kPa). The oil obtained is crystallized in diisopropyl ether. The solid, washed with petroleum ether, is then drained and dried under reduced pressure at 40° C. 3.4 g of (3aRS,7RS,7aSR)-2-benzyl-7-hydroxy -7-(2-methoxyphenyl)-4)-perhydroisoindolone are obtained, in the form of a cream-coloured solid. M.p.=96C.
Name
(3aRS,4RS,7aSR)-2-benzyl-7,7-dimethoxy -4-(2-methoxyphenyl)-4-perhydroisoindolol
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-isoindol-1-one
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Reactant of Route 6
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